REACTION_CXSMILES
|
Cl.[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]>>[CH3:2][CH2:3][CH:4]([NH:7][C:8]1[C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]([CH3:18])=[C:12]([CH3:17])[C:13]=1[N+:14]([O-:16])=[O:15])[CH2:5][CH3:6].[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
with dilute caustic
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
TEMPERATURE
|
Details
|
A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes
|
Duration
|
15 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC=1C(=CC(=C(C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]>>[CH3:2][CH2:3][CH:4]([NH:7][C:8]1[C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]([CH3:18])=[C:12]([CH3:17])[C:13]=1[N+:14]([O-:16])=[O:15])[CH2:5][CH3:6].[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
with dilute caustic
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
TEMPERATURE
|
Details
|
A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes
|
Duration
|
15 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)NC=1C(=CC(=C(C1[N+](=O)[O-])C)C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |